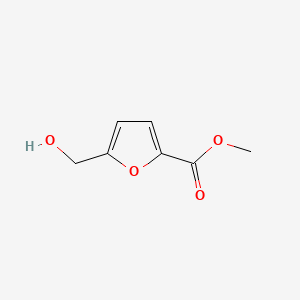

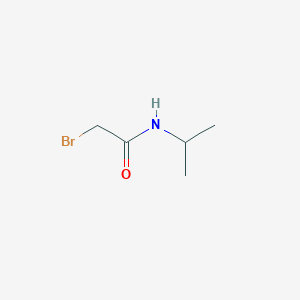

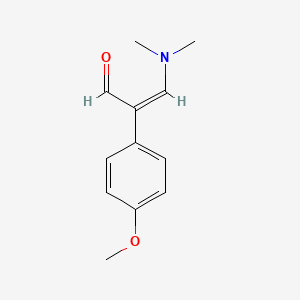

![molecular formula C6H4ClN3 B1281591 6-氯-1H-咪唑并[4,5-b]吡啶 CAS No. 21422-66-2](/img/structure/B1281591.png)

6-氯-1H-咪唑并[4,5-b]吡啶

描述

Synthesis Analysis

The synthesis of the imidazo[4,5-b]pyridine scaffold has been a subject of interest due to its prominence in medicinal chemistry. A novel and efficient method for constructing this scaffold from 2-chloro-3-nitropyridine has been developed, utilizing a green solvent system of H2O-IPA (water-isopropanol). This method involves a tandem sequence of nucleophilic aromatic substitution (SNAr) with primary amines, in situ reduction of the nitro group, and heteroannulation with aromatic aldehydes. The process is noted for its simplicity, environmental friendliness, and ability to diversify the structure of the resulting imidazo[4,5-b]pyridines with minimal purification steps .

Molecular Structure Analysis

The molecular structure of 6-chloro-1H-imidazo[4,5-b]pyridine derivatives has been extensively characterized using various spectroscopic techniques. These derivatives have been synthesized and their structures confirmed, which is crucial for understanding their biological activities and interactions with biological targets .

Chemical Reactions Analysis

The regioselective introduction of chlorine into the imidazo[4,5-b]pyridine nucleus has been achieved through reactions with phosphoryl chloride. This method predominantly yields 7-chloro derivatives and has been applied to the synthesis of chloroimidazo[4,5-b]pyridine nucleosides, important precursors for the development of antimetabolites like 1-deazaadenosine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-1H-imidazo[4,5-b]pyridine derivatives have been explored through their biological activities. These compounds have shown significant potential in antiglycation, antioxidant, and β-glucuronidase inhibition assays. The most active compounds in the series have been identified, with some showing better activity than standard references. These activities are indicative of the compounds' physical and chemical properties, which are also supported by molecular docking studies to confirm their interactions with biological enzymes .

Case Studies and Applications

The imidazo[4,5-b]pyridine derivatives have been evaluated for their potential as therapeutic agents. For instance, certain derivatives have demonstrated promising antidiabetic and antioxidant activities, as well as inhibition of β-glucuronidase, an enzyme associated with various diseases. These findings suggest that the 6-chloro-1H-imidazo[4,5-b]pyridine scaffold could be further explored for the development of new therapeutic agents . Additionally, the broader imidazo[1,2-a]pyridine scaffold, which shares structural similarities with the imidazo[4,5-b]pyridine, has been recognized for its wide range of applications in medicinal chemistry, further highlighting the importance of this class of compounds .

科学研究应用

腐蚀抑制

- 抑制性能评估:已评估某些咪唑并[4,5-b]吡啶衍生物在酸性环境中对低碳钢腐蚀的抑制性能。这些化合物显示出高抑制性能,作为混合型抑制剂,并得到各种光谱和计算方法的支持 (Saady 等,2021).

药物化学

- 抗糖尿病和抗氧化特性:已合成咪唑并[4,5-b]吡啶衍生物并评估其抗糖化、抗氧化和 β-葡萄糖醛酸酶抑制潜力,在这些领域显示出显着的活性。分子对接研究进一步支持了这些发现 (Taha 等,2016).

- 治疗剂:咪唑并[4,5-b]吡啶支架在药物化学中具有广泛的应用,包括抗癌、抗菌、抗病毒和抗糖尿病活性。该支架已被纳入各种上市药物中,如唑咪定和唑吡坦,并且是新型治疗剂开发的重点 (Deep 等,2016).

分子结构和光谱学

- 振动光谱和分子结构分析:使用密度泛函理论和 X 射线数据确定了咪唑并[4,5-b]吡啶衍生物的分子结构、振动能级和势能分布。这项研究有助于理解这些化合物的结构和光谱性质 (Lorenc 等,2008).

抗菌和抗癌研究

- 抗癌和抗菌活性:某些咪唑并[4,5-b]吡啶衍生物显示出有希望的抗菌、抗真菌和抗癌活性,表明它们作为在这些领域开发新的治疗剂的模板的潜力 (Shelke 等,2017).

属性

IUPAC Name |

6-chloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPMNVPFPXMQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501918 | |

| Record name | 6-Chloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-imidazo[4,5-b]pyridine | |

CAS RN |

21422-66-2 | |

| Record name | 6-Chloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

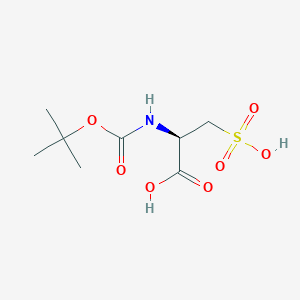

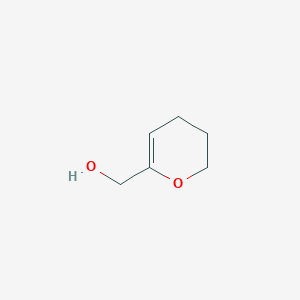

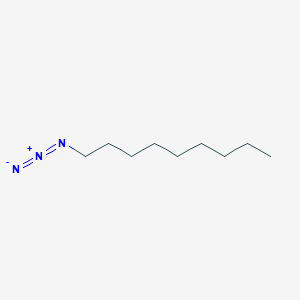

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

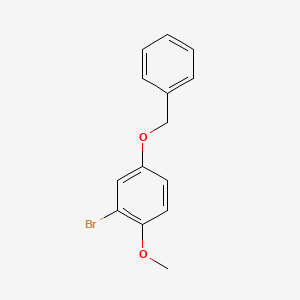

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)